GABAC Receptor Agonist vs. Antagonist: Enantiomer-Specific Activity
The (1R,4S)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid ((+)-ACPECA) acts as a full agonist at human ρ1 and ρ2 GABAC receptors, while its (1S,4R)-enantiomer ((−)-ACPECA) is a weak antagonist [1]. This functional divergence is a critical differentiator from flexible GABA analogues.
| Evidence Dimension | GABAC ρ1 Receptor Activity (EC50) |
|---|---|
| Target Compound Data | (1R,4S)-ACPECA EC50 ≈ 135 μM (Imax ≈ 100%) |
| Comparator Or Baseline | (1S,4R)-ACPECA IC50 >> 300 μM (Weak Antagonist) |
| Quantified Difference | >2-fold difference in functional potency, with one being an agonist and the other an antagonist. |
| Conditions | Xenopus laevis oocytes expressing recombinant human GABAC ρ1 receptors, measured via two-electrode voltage-clamp electrophysiology. |
Why This Matters
This demonstrates that the enantiomeric purity of the compound is paramount for reproducible receptor pharmacology, directly impacting the selection of the correct stereoisomer for research or synthesis.
- [1] Critchley SR, Duke RK, Chebib M, et al. Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABAC receptors. Bioorganic & Medicinal Chemistry. 2005;13(24):6475-6487. View Source
